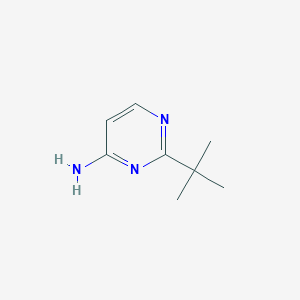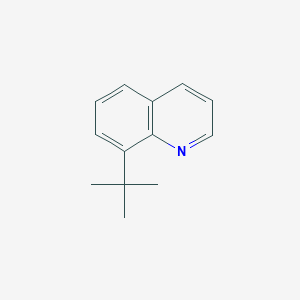
Tricyclo(3.3.1.13,7)decan-1-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo(3.3.1.13,7)decan-1-acetamide, also known as TAC, is a cyclic compound that has been extensively studied for its potential use in scientific research. This molecule has a unique structure that allows it to interact with biological systems in a specific way, making it an important tool for studying various physiological processes. In
Applications De Recherche Scientifique
Tricyclo(3.3.1.13,7)decan-1-acetamide has been used in a variety of scientific research applications, including studies of neurotransmitter release, ion channel function, and receptor binding. One notable use of this compound is in the study of the GABA(A) receptor, which is a target for many drugs used to treat anxiety and other neurological disorders. This compound has been shown to bind to the GABA(A) receptor with high affinity, making it a useful tool for investigating the structure and function of this receptor.
Mécanisme D'action
The mechanism of action of Tricyclo(3.3.1.13,7)decan-1-acetamide is not fully understood, but it is believed to involve interactions with specific amino acid residues in the target protein. This compound has been shown to bind to the GABA(A) receptor at a site that is distinct from the site of action of benzodiazepines, which are commonly used drugs that also target this receptor. This suggests that this compound may have unique effects on the receptor that could be useful for developing new drugs.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter release, enhancement of GABAergic transmission, and inhibition of glutamatergic transmission. These effects are likely due to this compound's interactions with the GABA(A) receptor and other proteins in the nervous system. This compound has also been shown to have anticonvulsant and anxiolytic effects in animal models, suggesting that it may have therapeutic potential for treating neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Tricyclo(3.3.1.13,7)decan-1-acetamide in lab experiments is its high affinity for the GABA(A) receptor, which allows for precise modulation of receptor function. This compound is also relatively stable and easy to handle, making it a convenient tool for studying the nervous system. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are many potential future directions for research on Tricyclo(3.3.1.13,7)decan-1-acetamide and related compounds. One area of interest is the development of new drugs that target the GABA(A) receptor using this compound as a starting point. Another area of research is the study of the effects of this compound on other proteins in the nervous system, which could provide insight into its broader physiological effects. Additionally, there is potential for the use of this compound in imaging and diagnostic applications, as it has been shown to bind to certain proteins that are overexpressed in cancer cells.
Propriétés
Numéro CAS |
19026-73-4 |
|---|---|
Formule moléculaire |
C12H19NO |
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
2-(1-adamantyl)acetamide |
InChI |
InChI=1S/C12H19NO/c13-11(14)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H2,13,14) |
Clé InChI |
BWHDTKLVHSIHSQ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)CC(=O)N |
Autres numéros CAS |
19026-73-4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

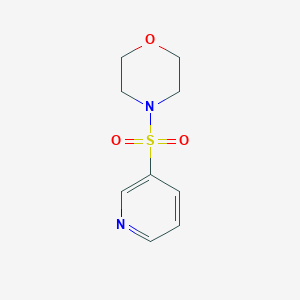
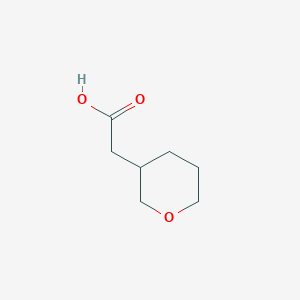

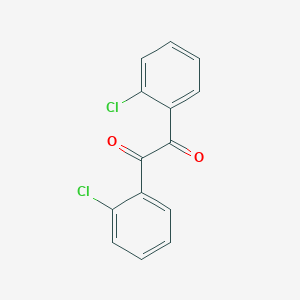

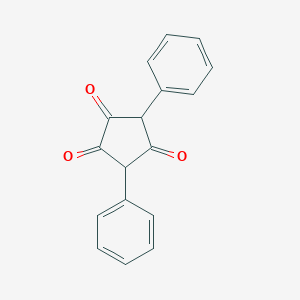
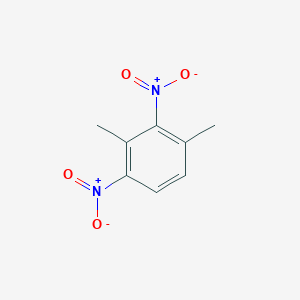
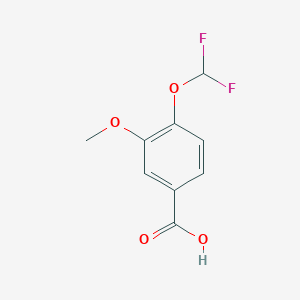

![3-[4-(Aminomethyl)phenyl]propanoic acid](/img/structure/B181709.png)
